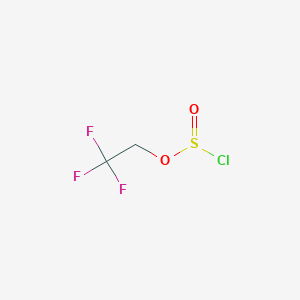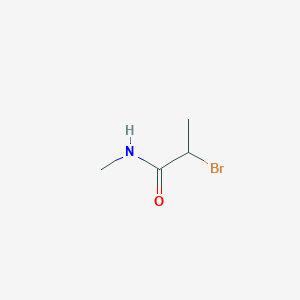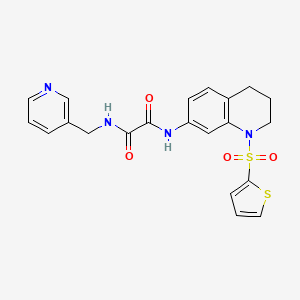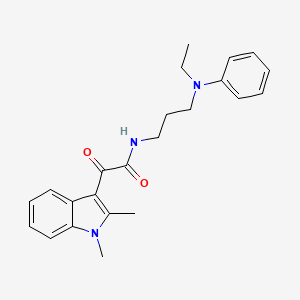
2-Chlorosulfinyloxy-1,1,1-trifluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chlorosulfinyloxy-1,1,1-trifluoroethane involves the fluorination of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) to synthesize 1,1,1,2-tetrafluoroethane (HFC-134a) . This process was found to be very selective, with a HFC-134a selectivity of 98% .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily fluorination reactions . These reactions are typically catalyzed by chromium-based catalysts . The performance of these catalysts is determined by various factors such as surface area and morphologies of the Cr species .Applications De Recherche Scientifique
Synthesis of Glycosides and Glycosyl Triflates
1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride has been used as a potent reagent combination for converting thioglycosides to glycosyl triflates, which are then converted to glycosides in good yield and selectivity. This metal-free thiophile activates both armed and disarmed thioglycosides, showcasing its utility in the formation of diverse glycosidic linkages at low temperatures (Crich & Smith, 2001).
Preparation and Reactions with Alkynyltrimethylsilanes
Organosulfonyloxy derivatives, including those related to 2-Chlorosulfinyloxy-1,1,1-trifluoroethane, are prepared in high yield by reacting 1-hydroxybenziodoxoles with the corresponding sulfonic acids. These derivatives have been employed in reactions with alkynyltrimethylsilanes to afford alkynyliodonium triflates and (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates, demonstrating their versatility in organic synthesis (Zhdankin et al., 1996).
Synthesis and Reactions of Silanes
The study of 1,2-Bis(trifluoromethanesulfonyloxy)tetramethyldisilane and its reactions with alcohols and amines has shown the potential for creating new compounds through the displacement of various groups in mono- and di-silanes. This research highlights the reactivity and utility of triflate-containing compounds in synthesizing new silane-based materials (Matyjaszewski & Chen, 1988).
Biocatalytic Synthesis of Fluorinated Compounds
An efficient biocatalytic method for the diastereo- and enantioselective synthesis of CHF2-containing trisubstituted cyclopropanes has been developed, using engineered myoglobin catalysts. This methodology represents a powerful strategy for the stereoselective synthesis of high-value fluorinated building blocks for medicinal chemistry (Carminati et al., 2020).
Catalytic Acylation and Esterification
Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. Its high catalytic activity makes it especially effective for selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating the potential for catalytic innovations in organic synthesis (Ishihara et al., 1996).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chlorosulfinyloxy-1,1,1-trifluoroethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3O2S/c3-9(7)8-1-2(4,5)6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHMJGXLBQZKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OS(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2590231.png)

![3-(2-methoxyethyl)-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2590234.png)

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2590238.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2590242.png)
![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590243.png)



